



Application Notes: Long-Term Cell Tracking Using 5'-Ethynyl-2'-deoxycytidine (EdC)

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Compound of Interest

Compound Name: 5'-Ethynyl-2'-deoxycytidine

Cat. No.: B10775058

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Introduction

The ability to accurately track cell proliferation, migration, and fate over extended periods is crucial in many areas of biological research, including developmental biology, cancer research, and regenerative medicine. **5'-Ethynyl-2'-deoxycytidine** (EdC) is a nucleoside analog of deoxycytidine that is emerging as a superior tool for long-term cell tracking.[1][2] During the S-phase of the cell cycle, EdC is incorporated into newly synthesized DNA.[3] Its unique ethynyl group allows for covalent labeling via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This detection method is highly specific and occurs under mild conditions, avoiding the harsh DNA denaturation required for the detection of other nucleoside analogs like 5-bromo-2'-deoxyuridine (BrdU).[1][2][4]

A significant advantage of EdC for long-term studies is its lower cytotoxicity compared to other thymidine analogs like EdU, especially when co-administered with thymidine.[1][2][5] This makes EdC a more suitable option for experiments where maintaining cell viability and normal function over time is critical.[5]

Principle of the Method

The EdC-based cell tracking method involves two main steps:

Incorporation: EdC is introduced to cells in vitro or administered to an organism in vivo. As
cells undergo DNA replication, DNA polymerases incorporate EdC into the newly
synthesized DNA strands in place of deoxycytidine.[5]

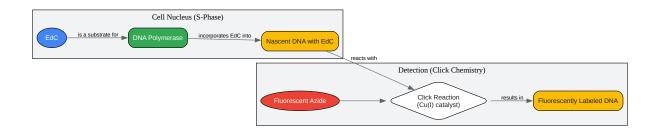




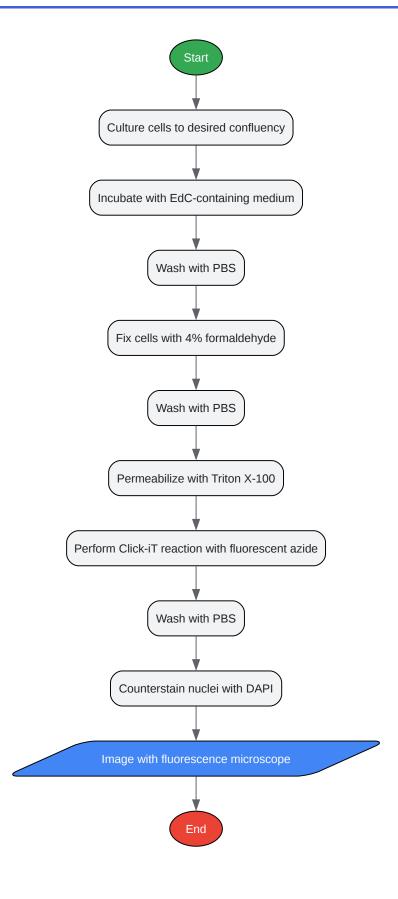


Detection: The ethynyl group on the incorporated EdC serves as a handle for a bioorthogonal click chemistry reaction. A fluorescently labeled azide can then be used to
covalently bind to the alkyne group of EdC.[3] This reaction is highly efficient and specific,
and the mild reaction conditions help preserve cellular morphology and the antigenicity of
other cellular markers, making it ideal for multiplexing with other staining techniques.[5]

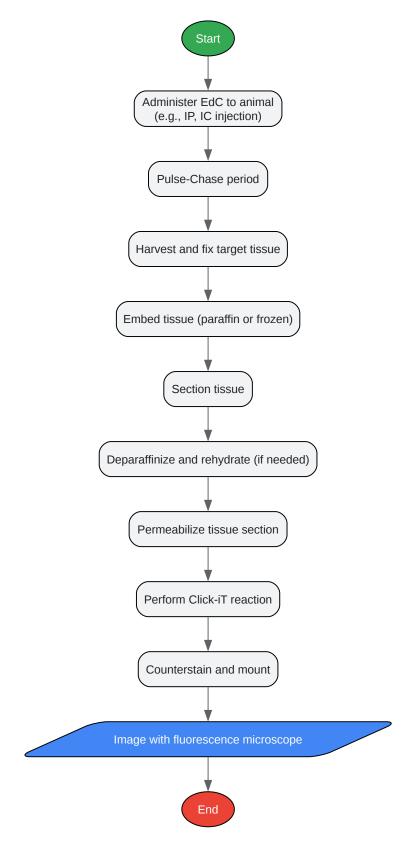












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